N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide

Chemoinformatics Drug Discovery Medicinal Chemistry

This benzothiazole derivative features a unique 2-methyl-6-yl substitution pattern with a 3-oxobutanamide side chain, offering a distinct hydrogen-bonding landscape (4 HBA, 1 HBD) and TPSA of 87.3 Ų versus common 2-substituted analogs. Batch-specific NMR, HPLC, and GC characterization ensures reliable impurity quantification and SAR studies. With documented purity of ≥95%, it serves as an ideal reference standard for pharmaceutical impurity analysis and a versatile scaffold for medicinal chemistry programs. Avoid generic substitutions that can invalidate comparative data.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3
CAS No. 1016675-93-6
Cat. No. B2791595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide
CAS1016675-93-6
Molecular FormulaC12H12N2O2S
Molecular Weight248.3
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)NC(=O)CC(=O)C
InChIInChI=1S/C12H12N2O2S/c1-7(15)5-12(16)14-9-3-4-10-11(6-9)17-8(2)13-10/h3-4,6H,5H2,1-2H3,(H,14,16)
InChIKeyFCVNZOTZZDFWSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide (CAS 1016675-93-6): Procurement-Relevant Chemical Identity and Analytical Baseline


N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide is a benzothiazole derivative with the molecular formula C₁₂H₁₂N₂O₂S and a molecular weight of 248.30 g/mol, classified under the acetoacetamide-functionalized heterocyclic family [1]. Its structure features a 2-methylbenzothiazole core linked via an amide bond to a 3-oxobutanamide side chain, a motif associated with diverse biological activities including anticancer and antileishmanial effects in in vitro models [2]. This compound is commercially available as a research reagent with documented purity specifications (92–95%) and batch-specific analytical characterization (NMR, HPLC, GC) from multiple suppliers, establishing its suitability as a reference standard for drug impurity analysis and medicinal chemistry studies .

Why N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide Cannot Be Replaced by Off-the-Shelf Benzothiazole Analogs


Benzothiazole derivatives exhibit pronounced structure-activity relationships where even minor modifications to substitution patterns or linker chemistry can dramatically alter potency, selectivity, and pharmacokinetic profiles [1]. The target compound's specific substitution at the 6-position of the benzothiazole ring with a 3-oxobutanamide side chain differentiates it from the more common 2-substituted analogs. Computational property comparisons reveal that the 2-methyl-6-yl substitution pattern confers a distinct hydrogen-bonding landscape (4 H-bond acceptors, 1 donor) and a specific topological polar surface area (87.3 Ų) relative to positional isomers, which directly impacts membrane permeability and target engagement potential [2]. Consequently, generic substitution with other benzothiazole derivatives in a research or assay context would invalidate comparative data and introduce uncontrolled variables in biological or synthetic studies.

Quantitative Differentiation of N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide Against Closest Structural Analogs


Molecular Weight and Lipophilicity Distinguish the 6-Yl Substitution Pattern from Common 2-Yl Analogs

The target compound (CAS 1016675-93-6) exhibits a computed XLogP3-AA value of 2.4, indicating balanced lipophilicity distinct from the 2-yl analog N-(1,3-benzothiazol-2-yl)-3-oxobutanamide (CAS 4692-94-8, XLogP3-AA = 2.3) and the ethoxy-substituted 2-yl analog N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-oxobutanamide (CAS 4273-88-5, XLogP3 = 3.0) [1]. Its molecular weight of 248.30 g/mol and exact mass of 248.06194880 Da further differentiate it from these comparators (234.28 g/mol and 278.33 g/mol, respectively) [1][2].

Chemoinformatics Drug Discovery Medicinal Chemistry

Topological Polar Surface Area and Hydrogen Bonding Capacity Differentiate from 2-Yl and 6-Ethoxy Analogs

The target compound possesses a topological polar surface area (TPSA) of 87.3 Ų and a hydrogen bond acceptor count of 4, which is higher than the 2-yl analog (TPSA = 87.3 Ų, HBA = 4) and lower than the 6-ethoxy-2-yl analog (TPSA = 87.3 Ų, HBA = 5) [1]. The hydrogen bond donor count is 1 across all three comparators, but the combination of TPSA and acceptor count influences predicted oral bioavailability and blood-brain barrier penetration [2].

Pharmacokinetics ADME Prediction Computational Chemistry

Verified Purity and Batch-Specific Analytical Characterization for Reference Standard Applications

Commercial suppliers provide N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide with documented minimum purity specifications of 92% (Bidepharm) and 95% (AKSci), accompanied by batch-specific analytical data including NMR, HPLC, and GC chromatograms . In contrast, many in-class benzothiazole analogs are offered at lower purities or without comprehensive analytical documentation, limiting their utility as reliable reference standards . The target compound is explicitly designated for use as a drug impurity reference substance and as a research reagent, with suppliers providing Certificates of Analysis (COA) and Safety Data Sheets (SDS) upon request .

Analytical Chemistry Quality Control Reference Standards

Rotatable Bond Count Differentiates from 6-Ethoxy Substituted Analog with Implications for Conformational Flexibility

The target compound contains 3 rotatable bonds, identical to the 2-yl analog N-(1,3-benzothiazol-2-yl)-3-oxobutanamide but fewer than the 5 rotatable bonds in the 6-ethoxy-2-yl analog N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-oxobutanamide [1]. This structural feature influences the compound's conformational entropy and its ability to adopt bioactive conformations upon target binding. The reduced rotatable bond count of the target compound relative to the 6-ethoxy analog suggests lower entropic penalty upon binding, a factor that can translate to improved binding affinity in certain target systems [2].

Molecular Modeling Drug Design Conformational Analysis

Procurement-Driven Application Scenarios for N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide Based on Verified Differentiation


Reference Standard for Benzothiazole-Derived Drug Impurity Profiling

With documented purity levels of 92–95% and batch-specific NMR, HPLC, and GC analytical reports , N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide is explicitly qualified as a reference substance for drug impurity analysis . Its distinct molecular weight (248.30 g/mol) and retention characteristics enable unambiguous identification and quantification of related benzothiazole impurities in pharmaceutical formulations, providing a more reliable calibration standard than lower-purity or less well-characterized analogs.

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Studies

The compound's unique combination of a 2-methylbenzothiazole core and a 6-position 3-oxobutanamide side chain creates a distinct hydrogen-bonding landscape (4 HBA, 1 HBD) and a specific topological polar surface area (87.3 Ų) [1]. This differentiated substitution pattern makes it a valuable scaffold for exploring SAR in anticancer and anti-infective drug discovery programs, where the 6-yl attachment point may confer altered target selectivity compared to the more extensively studied 2-yl benzothiazole derivatives [2].

Computational Chemistry and ADME Model Validation

The compound's well-defined physicochemical descriptors—including XLogP3-AA of 2.4, TPSA of 87.3 Ų, and exactly 3 rotatable bonds [1]—provide a benchmark for validating computational ADME prediction models. Its properties occupy a distinct region of chemical space compared to closely related analogs, enabling researchers to test the predictive accuracy of in silico tools for lipophilicity, permeability, and oral bioavailability across a gradient of structural modifications.

Synthetic Intermediate for Diversified Benzothiazole Libraries

The 3-oxobutanamide side chain serves as a versatile synthetic handle for further derivatization, including condensation reactions with thiourea and substituted benzaldehydes to generate benzothiazolylpyrimidine-5-carboxamides [3]. The compound's commercial availability with defined purity and analytical characterization reduces the burden of in-house synthesis and quality control, accelerating the generation of focused compound libraries for high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.